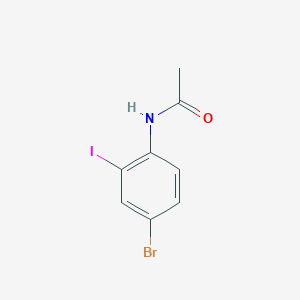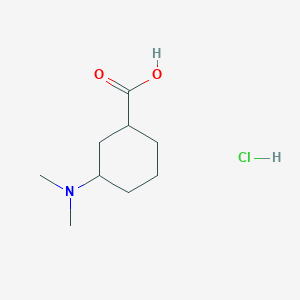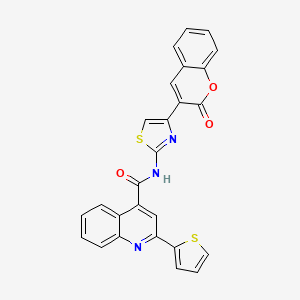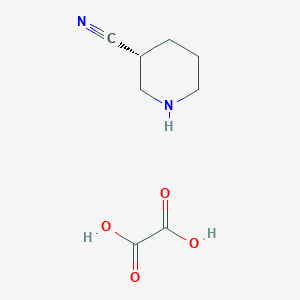![molecular formula C16H13ClN2O2S2 B2939410 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide CAS No. 886951-53-7](/img/structure/B2939410.png)
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a benzothiazole ring substituted with a chlorine atom and a methoxy group, as well as a benzamide moiety with a methylthio substituent. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 4-chloro-2-aminophenol with carbon disulfide and potassium hydroxide, followed by cyclization with bromine.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting 2-mercaptobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the amine derivative of the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the benzothiazole ring.
Scientific Research Applications
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes or receptors.
Biological Studies: The compound is used in studies to understand its effects on cellular processes, including apoptosis, cell proliferation, and signal transduction pathways.
Chemical Biology: It serves as a tool compound to probe the function of specific proteins or pathways in biological systems.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity. Alternatively, it may activate a receptor by mimicking the natural ligand, triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-(methylthio)benzamide: Similar structure but lacks the benzothiazole ring.
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide: Similar structure with an ethylthio group instead of a methylthio group.
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide: Similar structure with a methylsulfonyl group instead of a methylthio group.
Uniqueness
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the benzothiazole ring, along with the chlorine and methoxy groups, contributes to its specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S2/c1-21-11-8-7-10(17)14-13(11)18-16(23-14)19-15(20)9-5-3-4-6-12(9)22-2/h3-8H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYONPJYCEZMSRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-[1-(3-methoxy-3-oxopropyl)cyclopropyl]propanoate](/img/structure/B2939335.png)
![N-(pyridin-2-ylmethyl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B2939336.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,4,6-trimethylphenyl)propanoic acid](/img/structure/B2939337.png)
![5-((3,4-Difluorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2939338.png)

![7-cinnamyl-1-isopropyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2939342.png)


![N-[2-[Methyl(propyl)amino]phenyl]prop-2-enamide](/img/structure/B2939345.png)
![5-((3,4-Difluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2939350.png)
